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Compound of Interest

Compound Name: JAK05

Cat. No.: B15609930 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research and

development of JAK05, a novel small molecule drug candidate with therapeutic potential for

the treatment of gastric ulcers. JAK05, chemically identified as (2S,3S,4S,5S,6S-2-

(acetoxymethyl)-6-(4-chlorophenyl)-3-(pyridine-4-yl)5-thioxo-4,5-dihydro-1,2,4-triazol-1-yl

tetrahydro-2H-pyran 3,4,5-tryltriacetate, has been the subject of preclinical investigations to

elucidate its mechanism of action and evaluate its anti-ulcer properties. This document

summarizes the key findings from in silico, in vitro, and in vivo studies, presenting the data in a

structured format for clarity and comparative analysis. Detailed experimental methodologies are

provided for the key cited experiments, and signaling pathways and experimental workflows

are visualized to facilitate a deeper understanding of the core concepts.

Core Findings and Quantitative Data
The early research on JAK05, primarily conducted by researchers at Quaid-i-Azam University,

has established its profile as a promising anti-ulcer agent. The development pipeline for JAK05
is currently at the preclinical stage. The core mechanism of action has been identified as the

inhibition of the H+/K+ ATPase pump, positioning it as a potential potassium-competitive acid

blocker (P-CAB). Preclinical data has demonstrated its efficacy in promoting ulcer healing,

protecting the gastric mucosa, and inhibiting the growth of Helicobacter pylori.
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Computational studies were employed to predict the binding affinity of JAK05 to its molecular

target, the H+/K+-ATPase. Molecular dynamics simulations were also performed to assess the

stability of the drug-target complex.

Parameter Result Reference

Binding Score (kcal/mol) -8.51 to -21.38

Molecular Dynamics

Simulation
100 ns

In Vivo Studies
In vivo experiments using a rat model of ethanol-induced gastric ulcers were conducted to

evaluate the anti-ulcer efficacy of JAK05. The compound was administered at a specific dose

and its effects on various biochemical markers were assessed.

Parameter Treatment Group Result Reference

Dosage JAK05 40 mg/kg

Glutathione JAK05 Increased

Glutathione-s-

transferase
JAK05 Increased

Catalase JAK05 Increased

Nitric Oxide JAK05 Decreased

Lipid Peroxide JAK05
Significantly

Decreased

Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted in

the early research and development of JAK05.

In Silico Analysis: Molecular Docking and Dynamics
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Objective: To predict the binding affinity and interaction stability of JAK05 with the H+/K+-

ATPase enzyme.

Methodology:

Protein Preparation: The three-dimensional crystal structure of the H+/K+-ATPase was

obtained from the Protein Data Bank (PDB). The protein structure was prepared by removing

water molecules, adding polar hydrogens, and assigning charges.

Ligand Preparation: The 2D structure of JAK05 was sketched and converted to a 3D

structure. Energy minimization was performed using a suitable force field.

Molecular Docking: A molecular docking software (e.g., AutoDock Vina) was used to predict

the binding pose and affinity of JAK05 within the active site of H+/K+-ATPase. The docking

grid was centered on the known binding site of the enzyme.

Molecular Dynamics Simulation: The best-docked complex of JAK05 and H+/K+-ATPase

was subjected to a 100 ns molecular dynamics simulation using a simulation package (e.g.,

GROMACS or AMBER). The stability of the complex was analyzed by calculating the root-

mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

In Vitro Assay: Helicobacter pylori Inhibition
Objective: To determine the inhibitory effect of JAK05 on the growth of Helicobacter pylori.

Methodology:

Bacterial Strain and Culture Conditions: A standard strain of Helicobacter pylori (e.g., ATCC

43504) was cultured on a suitable agar medium (e.g., Columbia blood agar) supplemented

with 5% sheep blood. The plates were incubated under microaerophilic conditions (5% O2,

10% CO2, 85% N2) at 37°C for 48-72 hours.

Minimum Inhibitory Concentration (MIC) Determination: The MIC of JAK05 against H. pylori

was determined using the broth microdilution method. A serial dilution of JAK05 was

prepared in a 96-well microtiter plate containing Brucella broth supplemented with 5% fetal

bovine serum. A standardized inoculum of H. pylori was added to each well. The plates were
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incubated under microaerophilic conditions at 37°C for 72 hours. The MIC was defined as

the lowest concentration of JAK05 that completely inhibited the visible growth of H. pylori.

In Vivo Model: Ethanol-Induced Gastric Ulcer in Rats
Objective: To evaluate the gastroprotective and anti-ulcer effects of JAK05 in an animal model.

Methodology:

Animals: Male Wistar rats (180-220 g) were used for the study. The animals were housed

under standard laboratory conditions with free access to food and water. They were fasted

for 24 hours before the experiment, with free access to water.

Experimental Groups: The rats were randomly divided into several groups: a normal control

group, a vehicle control group (treated with the vehicle for JAK05), a positive control group

(treated with a standard anti-ulcer drug like omeprazole), and JAK05 treatment groups

(administered with different doses of JAK05, including 40 mg/kg).

Induction of Gastric Ulcer: One hour after the administration of the vehicle, omeprazole, or

JAK05, gastric ulcers were induced by oral administration of 1 mL of absolute ethanol.

Evaluation of Gastric Lesions: One hour after ethanol administration, the animals were

euthanized, and their stomachs were removed. The stomachs were opened along the

greater curvature, and the gastric mucosa was examined for ulcers. The ulcer index was

calculated based on the number and severity of the lesions.

Biochemical Analysis: Stomach tissue samples were collected for the determination of

various biochemical parameters, including glutathione, glutathione-s-transferase, catalase,

nitric oxide, and lipid peroxide levels, using standard assay kits.

Histopathological Examination: A portion of the stomach tissue was fixed in 10% buffered

formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for

histopathological evaluation of the gastric mucosa.

Visualizations
Signaling Pathway of JAK05 Action

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b15609930?utm_src=pdf-body
https://www.benchchem.com/product/b15609930?utm_src=pdf-body
https://www.benchchem.com/product/b15609930?utm_src=pdf-body
https://www.benchchem.com/product/b15609930?utm_src=pdf-body
https://www.benchchem.com/product/b15609930?utm_src=pdf-body
https://www.benchchem.com/product/b15609930?utm_src=pdf-body
https://www.benchchem.com/product/b15609930?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15609930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gastric Parietal Cell

Helicobacter pylori

Gastric Mucosa

JAK05

H+/K+ ATPase
(Proton Pump)

Inhibits
H+

Pumps Out
Gastric Lumen

K+
Pumps In

H. pyloriJAK05
Inhibits Growth

Oxidative Stress

Inflammation

JAK05

Reduces

Reduces

Increased Antioxidant
Enzymes (GSH, GST, CAT)

Promotes

Reduced Inflammatory
MarkersPromotes

Oral
Administration

Click to download full resolution via product page

Caption: Proposed mechanism of action for JAK05 in treating gastric ulcers.
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Experimental Workflow for Preclinical Evaluation
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Caption: Workflow for the preclinical evaluation of JAK05.
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Logical Relationship of JAK05's Therapeutic Effects
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Caption: Logical flow of JAK05's multi-modal therapeutic effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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